molecular formula C15H10N4S3 B15216939 Bis(1h-benzimidazol-2-yl) carbonotrithioate CAS No. 5396-96-3

Bis(1h-benzimidazol-2-yl) carbonotrithioate

Cat. No.: B15216939
CAS No.: 5396-96-3
M. Wt: 342.5 g/mol
InChI Key: INBINYFHGYLEGH-UHFFFAOYSA-N
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Description

Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate is a complex organic compound that features a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate typically involves the reaction of benzimidazole derivatives with carbon disulfide and a suitable base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or DNA, leading to its observed antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate is unique due to its combination of the benzimidazole ring and the carbonotrithioate group. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzimidazole derivatives or other carbonotrithioates .

Properties

CAS No.

5396-96-3

Molecular Formula

C15H10N4S3

Molecular Weight

342.5 g/mol

IUPAC Name

bis(1H-benzimidazol-2-ylsulfanyl)methanethione

InChI

InChI=1S/C15H10N4S3/c20-15(21-13-16-9-5-1-2-6-10(9)17-13)22-14-18-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17)(H,18,19)

InChI Key

INBINYFHGYLEGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC(=S)SC3=NC4=CC=CC=C4N3

Origin of Product

United States

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